3-(Furan-2-YL)-5-methoxybenzoic acid
Overview
Description
3-(Furan-2-YL)-5-methoxybenzoic acid is an organic compound that features a furan ring attached to a benzoic acid moiety with a methoxy group at the 5-position
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is synthesized through a process of hydroarylation of the carbon–carbon double bond . The corresponding O,C-diprotonated forms of the starting furan acids and esters are reactive electrophilic species in these transformations .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
It has been reported that the compound demonstrates good antimicrobial activity against yeast-like fungi candida albicans at a concentration of 64 µg/ml .
Action Environment
It is known that similar compounds, such as pinacol boronic esters, are usually bench stable, easy to purify, and often even commercially available . This suggests that the compound may also be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-YL)-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-furylboronic acid and 5-methoxy-2-bromobenzoic acid.
Suzuki-Miyaura Coupling Reaction: The key step involves a Suzuki-Miyaura cross-coupling reaction between 2-furylboronic acid and 5-methoxy-2-bromobenzoic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as tetrahydrofuran (THF) under reflux conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions, typically forming furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
3-(Furan-2-YL)-5-methoxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial resistance.
Materials Science: The compound can be used in the development of novel polymers and materials with unique electronic properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
3-(Furan-2-YL)benzoic acid: Lacks the methoxy group, which may reduce its binding affinity in biological systems.
5-Methoxy-2-furoic acid: Contains a furan ring and a methoxy group but lacks the benzoic acid moiety, affecting its chemical reactivity and applications.
2-Furylboronic acid: A precursor in the synthesis of 3-(Furan-2-YL)-5-methoxybenzoic acid, used in various coupling reactions.
Uniqueness: this compound is unique due to the presence of both a furan ring and a methoxy-substituted benzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(furan-2-yl)-5-methoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-10-6-8(11-3-2-4-16-11)5-9(7-10)12(13)14/h2-7H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJCINSCMOVOGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688518 | |
Record name | 3-(Furan-2-yl)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-01-5 | |
Record name | 3-(Furan-2-yl)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.